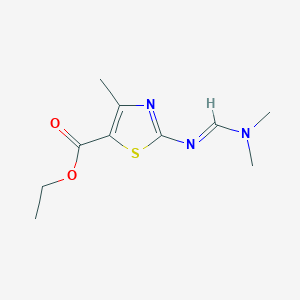

(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-methylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(E)-dimethylaminomethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-5-15-9(14)8-7(2)12-10(16-8)11-6-13(3)4/h6H,5H2,1-4H3/b11-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYELCRSYGFBHOA-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N=CN(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)/N=C/N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are recognized for their potential in medicinal chemistry, particularly in the development of pharmaceuticals due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring and various functional groups that contribute to its biological activity. The presence of the dimethylamino group enhances its interaction with biological targets, potentially increasing its efficacy in therapeutic applications.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit antibacterial and antifungal activities, making them suitable candidates for treating infections.

- Mechanism of Action : The compound is thought to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Research has shown that thiazole derivatives can induce apoptosis in cancer cells. The compound's ability to bind to specific proteins involved in cell cycle regulation suggests its potential as an anticancer agent.

- Case Study : In vitro studies have reported IC50 values indicating the compound's effectiveness against various cancer cell lines. For instance, derivatives with similar thiazole structures have shown IC50 values ranging from 0.1 µM to 10 µM against different cancer types .

Antioxidant Properties

The antioxidant capacity of thiazole derivatives is another area of interest. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells.

- Research Findings : A study demonstrated that certain thiazole derivatives exhibited significant DPPH scavenging activity, highlighting their potential as protective agents against oxidative damage .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Antioxidant Activity |

|---|---|---|---|

| This compound | Yes | 0.1 - 10 µM | Moderate |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Yes | 0.6 - 12 µM | High |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid | Yes | <1 µM | Low |

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, similar to other thiazoles that target xanthine oxidase and other metabolic enzymes .

- Apoptosis Induction : By binding to proteins such as Bcl-2, the compound can promote apoptosis in cancer cells, leading to reduced tumor growth .

- Radical Scavenging : The antioxidant properties are attributed to the ability of the thiazole ring to stabilize free radicals through electron donation .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (E)-ethyl 2-(((dimethylamino)methylene)amino)-4-methylthiazole-5-carboxylate?

- Methodological Answer : The synthesis can be optimized via reflux methods using acetic acid as a solvent with sodium acetate as a catalyst. Reaction times (3–5 hours) and stoichiometric ratios (e.g., 0.1 mol starting material to 0.11 mol aldehyde derivative) are critical for yield improvement. Recrystallization from DMF/acetic acid mixtures enhances purity . Variations in temperature (80–120°C) and catalyst loading (e.g., 10–20 mol%) should be tested systematically to minimize byproduct formation .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer : Employ a combination of HPLC (≥95% purity threshold) and LC-MS to detect impurities. Confirm the (E)-configuration using NOESY NMR to assess spatial proximity of the dimethylamino and methylthiazole groups. Cross-validate with FT-IR (C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) . For crystalline derivatives, X-ray crystallography (e.g., Mo-Kα radiation) resolves stereochemical ambiguities .

Q. What storage conditions ensure compound stability?

- Methodological Answer : Store at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Monitor degradation via accelerated stability studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis. Avoid exposure to light due to potential thiazole ring photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G* basis set) to map electron density on the methyleneamino group, identifying susceptibility to nucleophilic attack. Compare with experimental kinetic data (e.g., reaction rates with amines/thiols) to validate theoretical models. Solvent effects (polar vs. nonpolar) should be incorporated using COSMO-RS simulations .

Q. What strategies resolve contradictions in spectral data for synthetic intermediates?

- Methodological Answer : For ambiguous ¹H-NMR peaks (e.g., overlapping methyl signals), apply DEPT-135 or HSQC to distinguish CH₃ vs. CH₂ groups. If LC-MS shows unexpected [M+16] peaks, investigate oxidation byproducts via HRMS and isotopic labeling. Cross-reference with synthetic protocols from analogous thiazole derivatives (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) to identify systematic errors .

Q. How do steric and electronic factors influence the compound’s biological activity?

- Methodological Answer : Perform SAR studies by synthesizing analogs with modified substituents (e.g., replacing methyl with trifluoromethyl or methoxy groups). Assess bioactivity (e.g., enzyme inhibition IC₅₀) and correlate with Hammett σ constants or Sterimol parameters . Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies key binding interactions .

Q. What experimental designs optimize reaction yields while minimizing environmental impact?

- Methodological Answer : Adopt DoE (Design of Experiments) with split-plot designs to evaluate solvent recyclability (e.g., acetic acid recovery) and catalyst toxicity. Metrics like E-factor (waste per product mass) and PMI (Process Mass Intensity) guide green chemistry optimization. Compare microwave-assisted vs. conventional heating for energy efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.